3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-11-17-9-10-18(12-14)22(17)20(23)21-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYCNGGUNLJGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound belonging to the azabicyclo[3.2.1]octane family, has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with monoamine transporters. This article synthesizes available research findings regarding its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 267.37 g/mol.
Structural Features
- Bicyclic Core : The azabicyclo[3.2.1]octane framework provides rigidity, influencing binding interactions.
- Functional Groups : The presence of the naphthalenylmethyl group and the carboxamide moiety contribute to its pharmacological profile.
Interaction with Monoamine Transporters
Research indicates that derivatives of azabicyclo[3.2.1]octanes exhibit significant inhibitory activity on monoamine transporters, including:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
Key Findings
- Binding Affinity : The compound demonstrates varying affinities for DAT, SERT, and NET, with some derivatives showing Ki values in the nanomolar range.
- Selectivity Profiles : Certain modifications enhance selectivity toward DAT over SERT and NET, which is crucial for minimizing side effects associated with broader monoamine transporter inhibition .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- The introduction of specific substituents on the bicyclic core can significantly enhance binding affinity and selectivity.
- For example, compounds with cyclopropylmethyl groups showed increased selectivity ratios (SERT/DAT = 1060) compared to other derivatives .
Study 1: Potency Comparison
A comparative study evaluated various derivatives against cocaine and GBR 12909, revealing that certain azabicyclo[3.2.1]octanes possess binding affinities three times greater than cocaine .
Study 2: Behavioral Impact
In vivo studies assessed the behavioral effects of these compounds in animal models, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and depression.
Data Table: Summary of Biological Activities
| Compound Derivative | Target | Ki (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| 8-Cyclopropylmethyl | DAT | 4.0 | 1060 |
| 8-Chlorobenzyl | DAT | 3.9 | 1358 |
| Unsubstituted analogue | DAT | 98 | N/A |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Variations arise from substituents at positions 3 and 8:
Key Observations :
- Position 3 : Methylidene groups (as in the target compound) are rare compared to phenyl or halogenated substituents. The methylidene may reduce steric hindrance while increasing reactivity.
- Position 8 : Carboxamides (target compound) are less common than esters (e.g., Troparil) or alkyl groups. The naphthylmethyl group in the target compound provides enhanced hydrophobicity versus smaller aryl groups (e.g., phenyl in Troparil).
Functional Group Variations
Carboxamide vs. Ester Derivatives
- Greater metabolic stability compared to esters.
- Esters (e.g., Troparil):
- Prone to hydrolysis, leading to shorter half-lives.
- Used as prodrugs in some cases.
Aromatic Substituents
- Naphthyl vs.
- Halogenated Aromatics (e.g., 4-iodophenyl in ): Introduce radioisotopes for imaging or electron-withdrawing effects to modulate electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
